N-(3-ethylphenyl)-3-methoxybenzamide
Description
Overview of Benzamide (B126) Scaffold as a Privileged Structure in Drug Discovery
The benzamide moiety, a simple structural unit consisting of a benzene ring attached to an amide group, is recognized as a "privileged structure" in medicinal chemistry. This term describes molecular scaffolds that are capable of binding to a range of different biological targets, demonstrating broad therapeutic potential. mdpi.comufrj.br The versatility of the benzamide scaffold arises from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. nih.gov This inherent binding capability allows for the modification of the core structure to create libraries of compounds with diverse pharmacological activities.
The benzamide framework is a key component in a multitude of approved drugs, highlighting its clinical significance. wikipedia.org Its derivatives have been successfully developed into agents with antimicrobial, anticancer, anti-inflammatory, and cardiovascular properties, among others. The adaptability of the benzamide scaffold allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, optimizing their efficacy and safety profiles.
Historical Context of Benzamide Research in Pharmaceutical Sciences
The exploration of benzamide derivatives in pharmaceutical sciences has a rich history, with early research paving the way for the development of several important classes of drugs. Initially, the focus was on simpler derivatives, but as synthetic methodologies advanced, so did the complexity and diversity of the benzamide analogs being investigated.
In psychiatry, for instance, substituted benzamides like sulpiride and amisulpride became clinically important antipsychotic agents. These compounds demonstrated that modifications to the benzamide core could lead to compounds with selective activity on dopamine (B1211576) receptors. This discovery spurred further research into the structure-activity relationships of benzamide derivatives, leading to the identification of compounds with a wide array of central nervous system effects.
Over the decades, the applications of benzamide derivatives have expanded significantly. Research has demonstrated their potential as anticonvulsants, antiarrhythmics, and agents for gastrointestinal disorders. nih.govgoogle.com This historical progression underscores the enduring importance of the benzamide scaffold as a foundational element in the design and discovery of new medicines.
Significance of N-(3-ethylphenyl)-3-methoxybenzamide as a Specific Benzamide Analog for Research Focus
While extensive research exists for a wide range of benzamide derivatives, specific public domain research focusing exclusively on this compound is limited. However, its structural features suggest it is a compound of interest for several reasons. The "N-arylbenzamide" motif is a common feature in biologically active compounds. mdpi.com
The significance of this compound lies in its potential to exhibit novel pharmacological activities based on the specific combination of its constituent parts: the 3-ethylphenyl group and the 3-methoxybenzoyl group. The ethyl substitution on the phenyl ring can influence the compound's lipophilicity and steric interactions with a target binding site, potentially enhancing potency or selectivity. The methoxy (B1213986) group's position on the benzoyl ring can modulate the electronic properties of the molecule and its hydrogen bonding capacity.
Therefore, this compound serves as a valuable subject for research to explore how these specific substitutions on the core benzamide structure influence its biological profile. Investigations into this and similar analogs contribute to a deeper understanding of the structure-activity relationships within the broader class of benzamide derivatives.
Current Research Landscape of this compound and Related Analogs
The current research landscape for benzamide derivatives is vibrant and diverse, with ongoing efforts to synthesize and evaluate new analogs for a wide range of therapeutic applications. mdpi.comnih.govcyberleninka.ru While specific studies on this compound are not prominent in publicly available literature, research on structurally related N-arylbenzamides provides valuable insights into its potential areas of activity.
Recent studies on benzamide derivatives have explored their potential as:
Anticancer Agents: Many novel benzamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Mechanistic studies have shown that some of these compounds can induce apoptosis and disrupt mitochondrial function in cancer cells. nih.gov
Antimicrobial Agents: The benzamide scaffold has been utilized in the development of new antibacterial and antifungal agents. nih.govmdpi.com Research has demonstrated that certain substitution patterns on the benzamide core can lead to potent antimicrobial activity.
Enzyme Inhibitors: Benzamide derivatives have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs), which are important targets in cancer therapy. researchgate.net
Receptor Agonists and Antagonists: The versatility of the benzamide structure allows for its use in designing ligands for a variety of receptors, including adrenergic and dopamine receptors. nih.govnih.gov
The synthesis of N-substituted benzamides is typically achieved through the coupling of a carboxylic acid (or its activated derivative) with an amine. cyberleninka.ru The biological activity of these compounds is highly dependent on the nature and position of the substituents on both the benzoyl and the N-phenyl rings.
The following table summarizes the biological activities of some representative benzamide derivatives, which helps to contextualize the potential research directions for this compound.
| Compound Name | Substituents | Biological Activity |
| 4-amino-N-(2-ethylphenyl)benzamide | 4-amino on benzoyl, 2-ethyl on N-phenyl | Anticonvulsant |
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 4-nitro on benzoyl, 2-chloro-6-methyl on N-phenyl | Anticonvulsant |
| 2-Amino-N-(4-fluorophenyl)benzamide | 2-amino on benzoyl, 4-fluoro on N-phenyl | Antimicrobial mdpi.com |
| 2-Amino-N-(p-tolyl)benzamide | 2-amino on benzoyl, 4-methyl on N-phenyl | Antimicrobial mdpi.com |
This table illustrates how modifications to the substitution pattern of the benzamide scaffold can lead to distinct pharmacological profiles. Further research into this compound would be a logical step in the continued exploration of this privileged structure in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethylphenyl)-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXNFMJWJVRWKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358448 | |
| Record name | N-(3-ethylphenyl)-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544457-47-8 | |
| Record name | N-(3-ethylphenyl)-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N 3 Ethylphenyl 3 Methoxybenzamide
Established Synthetic Routes for the N-(3-ethylphenyl)-3-methoxybenzamide Core Structure
The synthesis of the core this compound structure is primarily achieved through the formation of a stable amide bond between two key precursors: 3-methoxybenzoic acid and 3-ethylaniline (B1664132). This transformation is a cornerstone of medicinal chemistry, and several reliable methods have been established.
Amidation Reactions for Benzamide (B126) Formation
The most direct and widely utilized method for constructing the this compound scaffold is the acylation of 3-ethylaniline with 3-methoxybenzoic acid. This reaction necessitates the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. This is typically accomplished using a variety of coupling reagents. nih.govevitachem.com
The general reaction involves dissolving the carboxylic acid and then adding a coupling agent and often a non-nucleophilic base to prevent the protonation of the amine. The amine is then added to the activated acid species to form the final amide. A common procedure involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane. evitachem.com Alternative and often more efficient coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is used with a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF). researchgate.net
Table 1: Common Coupling Agents in Benzamide Synthesis
| Coupling Agent | Abbreviation | Typical Base | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | DMAP (catalyst) | Cost-effective; produces dicyclohexylurea (DCU) byproduct which can be difficult to remove. |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU | Hünig's base (DIPEA), Triethylamine (Et3N) | High coupling efficiency, fast reaction times, low racemization. researchgate.net |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | DIPEA, Et3N | Effective but use has decreased due to the formation of carcinogenic HMPA byproduct. |
| N,N'-Diisopropylcarbodiimide | DIC | HOBt (additive) | Liquid form makes it easier to handle than DCC; similar reactivity. |
The choice of coupling reagent and conditions can be optimized to improve yield and simplify purification. For instance, the synthesis of the related compound N-(3-hydroxyphenyl)-3-methoxybenzamide was achieved by reacting 3-methoxybenzoic acid and 3-aminophenol (B1664112) using HATU and triethylamine in DMF, with the reaction proceeding at 70 °C for 2 hours. researchgate.net
Strategies for N-Aryl and Methoxy (B1213986) Group Incorporation
The specific functionalities of this compound are introduced through the selection of appropriate starting materials. The N-(3-ethylphenyl) group is sourced from 3-ethylaniline, while the 3-methoxybenzamide (B147233) portion originates from 3-methoxybenzoic acid.
The synthesis of 3-methoxybenzoic acid can be accomplished through various methods, a common one being the Williamson ether synthesis. This involves the methylation of 3-hydroxybenzoic acid using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. google.com
Alternative, more advanced strategies for the formation of N-aryl benzamides have been developed, such as transition metal-catalyzed C-H activation. One such method involves a rhodium-catalyzed ortho-amidation of benzoic acids with isocyanates, followed by decarboxylation. nih.gov This approach allows for the synthesis of meta-substituted N-aryl benzamides from more accessible starting materials, demonstrating the versatility of modern synthetic methods. nih.gov However, for a specific target like this compound, direct amide coupling remains the most straightforward and common approach.
Design and Synthesis of this compound Analogs and Derivatives
The core structure of this compound serves as a scaffold for the development of various analogs. By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships.
Systematic Modifications of the N-(3-ethylphenyl) Moiety
The N-(3-ethylphenyl) portion of the molecule offers multiple sites for modification. The ethyl group at the 3-position is a primary target for variation to probe the effects of steric and electronic properties. Analogs can be synthesized by replacing 3-ethylaniline with other substituted anilines in the standard amidation reaction.
For example, using 3-methylaniline or 3-chloroaniline (B41212) would yield N-(3-methylphenyl)-3-methoxybenzamide and N-(3-chlorophenyl)-3-methoxybenzamide, respectively. The synthesis and crystal structures of related compounds like 3-Chloro-N-(3-methylphenyl)benzamide and N-(3-methylphenyl)benzamide have been reported, indicating the feasibility of these modifications. nih.govresearchgate.net
Table 2: Examples of Modifications on the N-Aryl Moiety
| Original Moiety | Modified Aniline (B41778) Precursor | Resulting Analog | Potential Property Change |
|---|---|---|---|
| 3-ethylphenyl | 3-methylaniline | N-(3-methylphenyl)-3-methoxybenzamide | Reduced steric bulk. |
| 3-ethylphenyl | 3-chloroaniline | N-(3-chlorophenyl)-3-methoxybenzamide | Introduction of an electron-withdrawing group. |
| 3-ethylphenyl | 3-aminophenol | N-(3-hydroxyphenyl)-3-methoxybenzamide | Introduction of a hydrogen-bond donor. researchgate.net |
| 3-ethylphenyl | 3-aminobenzonitrile | N-(3-cyanophenyl)-3-methoxybenzamide | Introduction of a strong electron-withdrawing group. |
Substituent Variation on the 3-Methoxybenzamide Ring
The 3-methoxybenzamide ring is another key area for derivatization. Variations can include altering the position of the methoxy group (e.g., to the 2- or 4-position) or replacing it entirely with different substituents. These changes are achieved by using the appropriately substituted benzoic acid derivative in the amidation reaction.
The electronic nature of the substituent on the benzamide ring can significantly influence the properties of the molecule. For instance, replacing the electron-donating methoxy group with an electron-withdrawing group like a nitro group (using 3-nitrobenzoic acid) would drastically alter the electronic profile of the benzamide ring. beilstein-journals.org Research into N-acylhydrazones has demonstrated the effects of varying ring substituents, such as comparing a methyl group to a nitro group, on the compound's chemical properties. beilstein-journals.org
Table 3: Examples of Substituent Variation on the Benzamide Ring
| Original Precursor | Modified Precursor | Resulting Analog | Potential Property Change |
|---|---|---|---|
| 3-Methoxybenzoic acid | 4-Methoxybenzoic acid | N-(3-ethylphenyl)-4-methoxybenzamide | Altered substituent position and potential hydrogen bonding interactions. |
| 3-Methoxybenzoic acid | 3-Hydroxybenzoic acid | N-(3-ethylphenyl)-3-hydroxybenzamide | Replacement of methoxy with a hydroxyl group, introducing a hydrogen bond donor. |
| 3-Methoxybenzoic acid | 3-Nitrobenzoic acid | N-(3-ethylphenyl)-3-nitrobenzamide | Introduction of a strong electron-withdrawing group. |
| 3-Methoxybenzoic acid | 3,4,5-Trimethoxybenzoic acid | N-(3-ethylphenyl)-3,4,5-trimethoxybenzamide | Increased number of methoxy groups, potentially affecting solubility and binding. beilstein-journals.org |
Bioisosteric Replacements within the Benzamide Scaffold
Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that retains similar physical or chemical properties, with the goal of modifying the compound's activity or pharmacokinetic profile.
For this compound, several bioisosteric replacements can be envisioned:
Amide Bond: The central amide bond (-CONH-) is a critical structural feature. Classical bioisosteres for an amide bond include reversed amides, thioamides, or various five-membered heterocyclic rings.
Methoxy Group: The methoxy group (-OCH₃) can be replaced by other groups of similar size and electronics. A common bioisosteric replacement for a methoxy group is a hydroxyl group (-OH) or a fluorine atom (-F). cambridgemedchemconsulting.com
Ethyl Group: The ethyl group can be replaced by other small alkyl groups or groups with similar steric profiles. For instance, an isopropyl group offers more steric bulk, while a trifluoromethyl group (-CF₃) is sterically similar to an isopropyl group but is strongly electron-withdrawing. cambridgemedchemconsulting.com
Table 4: Potential Bioisosteric Replacements
| Original Group | Potential Bioisostere | Rationale |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding properties and electronic character. |
| Methoxy (-OCH₃) | Fluorine (-F) | Similar size, alters electronics to be electron-withdrawing. cambridgemedchemconsulting.com |
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Acts as a hydrogen bond donor instead of an acceptor. cambridgemedchemconsulting.com |
| Ethyl (-CH₂CH₃) | Isopropyl (-CH(CH₃)₂) | Increases steric bulk. cambridgemedchemconsulting.com |
| Ethyl (-CH₂CH₃) | Trifluoromethyl (-CF₃) | Similar size to isopropyl but strongly electron-withdrawing. cambridgemedchemconsulting.com |
The synthesis of these bioisosteric analogs would follow established chemical routes, utilizing the corresponding modified building blocks in the core amidation reaction or employing specialized synthetic methods where necessary.
Advanced Synthetic Techniques Applicable to Benzamide Scaffolds
The construction of the this compound molecule, a substituted benzamide, can be achieved through various synthetic routes. Beyond traditional methods, advanced techniques offer improved efficiency, selectivity, and milder reaction conditions.
Metal-Free Approaches to Amide Construction
While transition-metal-catalyzed reactions are common for amide bond formation, there is a growing interest in metal-free alternatives to avoid potential metal contamination in the final product. One such approach involves the use of diaryliodonium salts for the N-arylation of secondary amides under mild, metal-free conditions at room temperature. acs.org This method has a broad substrate scope and can be applied to the synthesis of sterically hindered tertiary amides. acs.org For the synthesis of this compound, a plausible metal-free route would involve the reaction of 3-ethylaniline with a 3-methoxybenzoyl derivative activated by a non-metallic coupling reagent.
Another notable metal-free method is the direct alkylation of N,N-dialkyl benzamides with methyl sulfides promoted by lithium diisopropylamide (LDA). nih.gov While this specific example deals with alkylation, it highlights the potential of using strong, non-metallic bases to facilitate transformations of the typically stable amide bond. nih.gov Furthermore, solvent- and transition-metal-free amide synthesis from phenyl esters and aryl amines using sodium hydride (NaH) presents an economical and environmentally friendly option. rsc.org This method boasts high atom economy and yields. rsc.org
A specific example of a metal-free synthesis of a related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, was achieved through amide coupling using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent and triethylamine (Et3N) as a base in dimethylformamide (DMF). researchgate.net This reaction proceeded at 70°C for 2 hours. researchgate.net A similar protocol could likely be adapted for the synthesis of this compound from 3-ethylaniline and 3-methoxybenzoic acid.
| Method | Reagents and Conditions | Applicability to this compound | Reference |
|---|---|---|---|
| Diaryliodonium Salts | Diaryliodonium salt, base, room temperature | Potentially applicable for the N-arylation step. | acs.org |
| Base-Promoted Alkylation | LDA, methyl sulfide, THF, 40-60°C | Demonstrates metal-free amide transformation, though not direct synthesis. | nih.gov |
| Phenyl Ester Aminolysis | Phenyl ester, aryl amine, NaH, solvent-free | A viable and green alternative. | rsc.org |
| HATU Coupling | HATU, Et3N, DMF, 70°C | Directly analogous synthesis of a closely related compound. | researchgate.net |
Stereoselective Synthesis of Chiral this compound Analogs (if applicable)
The concept of stereoselective synthesis becomes relevant for this compound if the molecule exhibits atropisomerism. Atropisomers are stereoisomers arising from hindered rotation around a single bond. For N-aryl benzamides, this typically requires significant steric hindrance at the ortho positions of both the aniline and the benzoyl moieties to create a high enough barrier to rotation for the isomers to be stable at room temperature.
Given the substitution pattern of this compound (meta-substituents), it is unlikely to exhibit stable atropisomerism under normal conditions. However, the principles of stereoselective synthesis of chiral benzamide analogs are well-established. For instance, peptide-catalyzed enantioselective bromination has been used to create enantioenriched atropisomeric benzamides. This method employs a simple tetrapeptide catalyst to control the stereochemical outcome of the reaction.
Should one wish to design a chiral analog of this compound that does exhibit atropisomerism, one would need to introduce bulky ortho-substituents. The stereoselective synthesis of such analogs could then potentially be achieved through methods like intramolecular acyl transfer, where a chiral auxiliary or catalyst directs the formation of one atropisomer over the other.
Spectroscopic and Diffraction Methodologies for Structural Elucidation (e.g., NMR, Mass Spectrometry, X-ray Diffraction)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 3-ethylphenyl and 3-methoxyphenyl (B12655295) rings, typically in the range of 6.5-8.0 ppm. The ethyl group would present as a characteristic triplet and quartet. The methoxy group would appear as a sharp singlet around 3.8 ppm. The amide N-H proton would likely be a broad singlet further downfield.
¹³C NMR: The carbon NMR spectrum would complement the proton data, with signals for the carbonyl carbon of the amide appearing around 165-170 ppm. The aromatic carbons would resonate in the 110-160 ppm region, and the carbons of the ethyl and methoxy groups would be found in the aliphatic region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₆H₁₇NO₂), the expected exact mass would be approximately 255.1259 g/mol . The mass spectrum of the related N-ethyl-3-methoxybenzamide shows a molecular ion peak at m/z 179, with a prominent fragment at m/z 135, corresponding to the 3-methoxybenzoyl cation. nih.gov A similar fragmentation pattern would be anticipated for this compound.
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice. For the analogous N-(3-hydroxyphenyl)-3-methoxybenzamide, X-ray diffraction revealed two distinct polymorphic forms, one in an orthorhombic space group and the other in a triclinic space group. researchgate.net Such analysis for this compound would confirm the planar nature of the amide bond and the relative orientations of the two aromatic rings.
| Technique | Expected Data | Inference Source |
|---|---|---|
| ¹H NMR | Aromatic protons (6.5-8.0 ppm), Methoxy singlet (~3.8 ppm), Ethyl triplet and quartet, Amide N-H (broad singlet) | General principles and data for N-(3-hydroxyphenyl)-3-methoxybenzamide researchgate.net |
| ¹³C NMR | Carbonyl carbon (165-170 ppm), Aromatic carbons (110-160 ppm), Aliphatic carbons (ethyl and methoxy) | General principles and data for N-(3-hydroxyphenyl)-3-methoxybenzamide researchgate.net |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z ≈ 255.13 | Calculated from molecular formula and data for N-ethyl-3-methoxybenzamide nih.gov |
| X-ray Diffraction | Confirmation of molecular structure, bond lengths, bond angles, and crystal packing. | General methodology and data for N-(3-hydroxyphenyl)-3-methoxybenzamide researchgate.net |
Structure Activity Relationship Sar Studies of N 3 Ethylphenyl 3 Methoxybenzamide Analogs
Elucidation of Positional and Substituent Effects on Biological Activity
The biological activity of N-arylbenzamides is intricately linked to the nature and position of substituents on both the N-phenyl and benzoyl moieties. Systematic modifications of these parts of the N-(3-ethylphenyl)-3-methoxybenzamide scaffold have provided insights into the key determinants of their biological function.
Impact of the Ethyl Group on the N-Phenyl Moiety
The ethyl group at the meta-position of the N-phenyl ring plays a significant role in modulating the biological activity of this compound. While direct SAR studies on this specific compound are not extensively documented in the public domain, general principles derived from related N-arylbenzamide series offer valuable insights.
The position of an alkyl substituent on the N-phenyl ring can profoundly influence activity. Studies on related scaffolds have shown that moving a substituent from the ortho to the meta or para position can drastically alter the compound's interaction with its biological target. For instance, in a series of N-phenylbenzamide derivatives, a pronounced enhancement in activity was observed based on the substituent's position on the aromatic phenyl ring. nih.gov In some cases, meta and para substitutions have been found to be more favorable for activity compared to ortho substitutions.
The size and lipophilicity of the alkyl group are also crucial. An ethyl group, being a small lipophilic substituent, can contribute to favorable van der Waals interactions within a hydrophobic pocket of the target protein. The selection of substituents with optimal lipophilicity is a key consideration in lead optimization. The table below illustrates the hypothetical impact of the ethyl group's position on biological activity, based on general SAR principles for N-arylbenzamides.
Table 1: Hypothetical Impact of Ethyl Group Position on the N-Phenyl Moiety on Biological Activity
| Compound | Substituent Position | Expected Biological Activity | Rationale (Based on General SAR Principles) |
|---|---|---|---|
| N-(2-ethylphenyl)-3-methoxybenzamide | Ortho | Potentially reduced activity | Possible steric hindrance with the amide linkage, affecting the required conformation for binding. |
| This compound | Meta | Favorable activity | The meta-position may allow the ethyl group to fit into a specific hydrophobic pocket without disrupting the key interactions of the pharmacophore. |
Role of the Methoxy (B1213986) Group on the Benzoyl Moiety
The 3-methoxy group on the benzoyl ring is another critical determinant of the biological activity of this compound. The methoxy group is an electron-donating substituent that can influence the electronic properties of the benzoyl ring and participate in hydrogen bonding.
Studies on various benzamide (B126) derivatives have highlighted the importance of the methoxy group's position and its electron-donating nature. For example, in a series of benzamide-isoquinoline derivatives, an electron-donating methoxy group was found to increase affinity for the sigma-2 receptor. nih.gov The position of the methoxy group is also critical. In some series, a para-methoxy group on the benzoyl ring dramatically improved selectivity for a specific receptor subtype. nih.gov In other studies on N-phenylbenzamide derivatives, methoxy substituents at both ortho and para positions showed an improvement in activity. nih.gov
Table 2: Hypothetical Impact of Methoxy Group Position on the Benzoyl Moiety on Biological Activity
| Compound | Substituent Position | Expected Biological Activity | Rationale (Based on General SAR Principles) |
|---|---|---|---|
| N-(3-ethylphenyl)-2-methoxybenzamide | Ortho | May be favorable | The ortho-methoxy group can influence the conformation of the amide bond and may form specific hydrogen bonds with the target. |
| This compound | Meta | Favorable activity | The 3-methoxy group can act as a key hydrogen bond acceptor and favorably modulate the electronic properties of the ring. |
Effects of Halogenation on Ligand-Target Interactions
The introduction of halogen atoms into the this compound scaffold is a common strategy to modulate its physicochemical properties and biological activity. Halogens can alter lipophilicity, metabolic stability, and participate in specific interactions such as halogen bonding.
Halogenation of aromatic rings can significantly impact ligand-target interactions. A study on natural products revealed that halogenation increased the bioactivity of a majority of the compounds, with a significant portion showing at least a two-fold enhancement. nih.gov Halogen bonds, which are non-covalent interactions between a halogen atom and an electron-rich atom, are prevalent between organohalogens and their targets. nih.gov
In the context of benzamides, halogenation has been shown to have varied effects depending on the position and nature of the halogen. For instance, in a series of N-phenylbenzamide derivatives, a para-substituted fluorine group displayed the highest activity, while moving to chloro and bromo groups led to a decrease in activity. nih.gov In another study, a 3-chloro substitution on a benzoylthioureido phenyl scaffold gave the best activity against certain carbonic anhydrase isoforms among halogenated derivatives. tandfonline.com The introduction of fluorine atoms into benzamide derivatives has also been shown to increase binding affinity in some cases. acs.org
The table below provides a hypothetical overview of the effects of halogenation at different positions of the this compound scaffold.
Table 3: Hypothetical Effects of Halogenation on Biological Activity
| Halogenated Analog | Position of Halogen | Expected Effect on Activity | Rationale (Based on General SAR Principles) |
|---|---|---|---|
| Fluoro-substituted N-phenyl ring | Ortho, Meta, or Para | Can increase activity and metabolic stability | Fluorine can form strong halogen bonds and alter the pKa of nearby functional groups. acs.org |
| Chloro-substituted N-phenyl ring | Ortho, Meta, or Para | Variable effects, can increase or decrease activity | Chlorine is more lipophilic than fluorine and its effect depends on the specific binding pocket. nih.gov |
| Bromo-substituted N-phenyl ring | Ortho, Meta, or Para | Often leads to decreased activity compared to smaller halogens | Bromine is larger and more polarizable, which may not be favorable for all binding sites. nih.gov |
Identification of Key Pharmacophoric Elements for this compound
A pharmacophore model for this compound outlines the essential steric and electronic features required for optimal interaction with its biological target. Based on the analysis of its structure and SAR data from related benzamides, several key pharmacophoric elements can be identified. researchgate.net
The core N-arylbenzamide scaffold is a fundamental feature, with the amide linkage playing a crucial role in forming hydrogen bonds with the target. researchgate.net The general pharmacophore for N-arylbenzamides often includes:
Aromatic Rings: Both the N-phenyl and benzoyl rings are important for establishing hydrophobic and pi-stacking interactions with the target protein.
Hydrogen Bond Donor/Acceptor: The amide N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor.
Hydrophobic Features: The ethyl group on the N-phenyl ring represents a key hydrophobic feature that likely interacts with a corresponding hydrophobic pocket in the binding site.
Hydrogen Bond Acceptor (Methoxy Group): The oxygen atom of the 3-methoxy group on the benzoyl ring can act as an additional hydrogen bond acceptor, contributing to binding affinity and selectivity.
A hypothetical pharmacophore model for this compound is presented below, highlighting these key features.
Table 4: Key Pharmacophoric Elements of this compound
| Pharmacophoric Feature | Structural Element | Putative Interaction with Target |
|---|---|---|
| Aromatic Ring 1 | Benzoyl ring | π-π stacking, hydrophobic interactions |
| Aromatic Ring 2 | N-phenyl ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Amide N-H | Forms hydrogen bond with an acceptor on the target |
| Hydrogen Bond Acceptor | Amide C=O | Forms hydrogen bond with a donor on the target |
| Hydrogen Bond Acceptor | 3-Methoxy group oxygen | Forms an additional hydrogen bond, enhancing affinity/selectivity |
Conformational Analysis and its Implications for SAR
The three-dimensional conformation of this compound is a critical factor influencing its biological activity. The relative orientation of the two aromatic rings and the planarity of the amide bond can significantly affect how the molecule fits into the binding site of its target.
Conformational analysis of N-arylbenzamides reveals that rotation around the C-N amide bond and the C-C bonds connecting the rings to the amide group allows for a degree of flexibility. However, steric hindrance from substituents can restrict this rotation and favor certain conformations. For instance, in substituted benzamides, the presence of an ortho-substituent can lead to non-planar conformations.
The planarity of the amide bond is a key feature, and the torsional angle between the benzoyl ring and the amide plane (ω) is an important conformational parameter. While the amide group in some benzamides is calculated to be pyramidal, in many cases, a planar or near-planar conformation is favored for optimal interaction. The cis/trans isomerism of the amide bond is another crucial aspect, with the trans conformation generally being more stable.
For this compound, the meta-substituents are less likely to cause significant steric clash that would force a highly non-planar conformation compared to ortho-substituents. However, the interplay of electronic effects and subtle steric interactions will determine the preferred conformation in solution and within the binding pocket. DFT calculations on related systems have been used to investigate how substituents affect conformational preferences. nih.gov Understanding the preferred low-energy conformations is essential for designing analogs with improved activity, as the bioactive conformation may not necessarily be the lowest energy conformation in solution.
Rational Design Principles Derived from SAR Data for Optimized Activity and Selectivity
The SAR data gathered from analogs of this compound provide a foundation for the rational design of new compounds with optimized activity and selectivity. nih.gov The goal of rational design is to make targeted modifications to the lead structure to enhance desired properties while minimizing undesirable ones. nih.govnih.gov
Key principles for the rational design of this compound analogs include:
Modification of the N-Phenyl Substituent: The ethyl group at the 3-position appears to be beneficial. Exploring other small to medium-sized lipophilic groups at this position could lead to improved hydrophobic interactions. Additionally, introducing small electron-withdrawing or -donating groups could fine-tune the electronic properties of the N-phenyl ring.
Optimization of the Benzoyl Substituent: The 3-methoxy group is a key interaction point. Exploring other hydrogen bond acceptors at this position, or moving the methoxy group to other positions (e.g., para), could enhance affinity and selectivity. nih.gov Combining the 3-methoxy group with other small substituents on the benzoyl ring could also be a fruitful strategy.
Introduction of Halogens: As discussed, selective halogenation can improve metabolic stability and introduce favorable halogen bonding interactions. nih.gov Fluorine is often a preferred halogen due to its small size and ability to form strong non-covalent interactions. acs.org
Conformational Constraint: Introducing cyclic structures or other rigidifying elements can lock the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. This can be achieved by linking the N-phenyl and benzoyl rings or by incorporating rigid linkers.
Scaffold Hopping: Replacing the benzamide core with other bioisosteric scaffolds while retaining the key pharmacophoric elements is another advanced design strategy. This can lead to novel chemical series with improved properties.
The following table summarizes some rational design strategies based on the SAR of this compound analogs.
Table 5: Rational Design Strategies for this compound Analogs
| Design Strategy | Proposed Modification | Expected Outcome |
|---|---|---|
| Hydrophobic Pocket Exploration | Replace 3-ethyl with n-propyl, isopropyl, or cyclopropyl (B3062369) on the N-phenyl ring. | Potentially improved hydrophobic interactions and binding affinity. |
| Hydrogen Bonding Optimization | Replace 3-methoxy with a hydroxyl, amino, or other hydrogen bond acceptor on the benzoyl ring. | Enhanced hydrogen bonding network with the target. |
| Metabolic Stability Enhancement | Introduce fluorine atoms at metabolically labile positions on either aromatic ring. | Increased metabolic stability and bioavailability. acs.org |
| Selectivity Improvement | Move the methoxy group to the para-position of the benzoyl ring. | Potentially increased selectivity for the target. nih.gov |
In Vitro Biological Activity and Target Engagement of N 3 Ethylphenyl 3 Methoxybenzamide
Enzyme Inhibition Studies
There is currently no publicly available research detailing the inhibitory activity of N-(3-ethylphenyl)-3-methoxybenzamide against the following enzymes:
Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosyltransferase (ADPRTs) Inhibition Mechanisms
No studies were found that investigated the potential of this compound to inhibit PARG or ADPRTs. The mechanism by which it might interact with these enzymes, which are crucial in processes like DNA repair and cellular signaling, remains unknown.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Activity
Data on the ability of this compound to inhibit acetylcholinesterase or butyrylcholinesterase is not available. Therefore, its potential as a cholinesterase inhibitor, a property often explored for neurodegenerative diseases, cannot be assessed.
Renin Enzyme Inhibition Properties
There is no information regarding the effects of this compound on the activity of the renin enzyme, a key component of the renin-angiotensin system involved in blood pressure regulation.
Tubulin Polymerization Inhibition and Cellular Mitotic Effects
The impact of this compound on tubulin polymerization and cellular mitosis has not been documented in available scientific literature. This type of research is fundamental in the discovery of new anti-cancer agents.
Broad-Spectrum Enzyme Screening and Mechanism of Action
Comprehensive screening of this compound against a wider panel of enzymes has not been reported. Consequently, its broader mechanism of action at the enzymatic level is uncharacterized.
Receptor Binding and Modulation Assays
Information regarding the binding affinity and modulatory effects of this compound at various receptors is not present in the public scientific record. Receptor binding assays are critical for understanding a compound's pharmacological profile and potential therapeutic applications or side effects.
Dopamine (B1211576) Receptor Subtype Affinities and Selectivity, particularly D4 Receptors
There is no publicly available research data detailing the binding affinity or selectivity of this compound for dopamine D4 receptors, or any other dopamine receptor subtypes. Studies on other benzamide (B126) derivatives have shown varying affinities for these receptors, but such data is not directly applicable to the specific compound . nih.govnih.gov
Sigma Protein Ligand Properties (Sigma-1, Sigma-2)
Specific binding assays to determine the affinity of this compound for sigma-1 and sigma-2 receptors have not been reported in the accessible scientific literature. Although various benzamide compounds are known to interact with sigma receptors, no such characterization has been published for this compound. mdpi.comnih.govnih.govbiorxiv.org
Metabotropic Glutamate (B1630785) Receptor (mGluR) Allosteric Modulation (e.g., mGluR4, mGluR7)
There is no available data on the potential allosteric modulatory effects of this compound on metabotropic glutamate receptors, including mGluR4 and mGluR7. Research into allosteric modulators for these receptors is an active area, but this specific compound has not been identified as a modulator in published studies. nih.govnih.govnih.gov
Serotonin (B10506) Receptor (5-HT) Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
The interaction profile of this compound with serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT2C has not been documented in publicly accessible research. While the broader class of benzamides includes compounds with significant serotonin receptor activity, specific affinity data for this compound is absent. nih.govresearchgate.netresearchgate.netnih.govmdpi.comnih.gov
Characterization of Other G-Protein Coupled Receptor (GPCR) Interactions
Comprehensive screening of this compound against a wider panel of G-protein coupled receptors has not been reported. Therefore, its broader GPCR interaction profile and selectivity remain uncharacterized in the scientific literature. nih.gov
Cell-Based Phenotypic Assays
Antiproliferative and Apoptotic Activity in Various Cancer Cell Lines
There is no published scientific evidence to suggest that this compound has been evaluated for its antiproliferative or apoptotic effects in any cancer cell lines. Studies on other novel benzamide and methoxybenzamide derivatives have shown cytotoxic and pro-apoptotic activities in various cancer models, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net
Antimicrobial Activity against Bacterial and Fungal Strains
A thorough review of scientific literature and biological activity databases did not yield any specific studies evaluating the antimicrobial properties of this compound against bacterial or fungal strains. Consequently, there is no available data to present regarding its efficacy, spectrum of activity, or minimum inhibitory concentrations (MICs) against any tested microorganisms.
Antioxidant Activity Evaluation
Similarly, there is a lack of published research on the antioxidant capacity of this compound. Standard antioxidant assays, which would quantify its ability to neutralize free radicals or chelate pro-oxidant metals, have not been reported for this specific compound. Therefore, no data on its potential antioxidant effects can be provided at this time.
Cellular Pathway Modulation and Signalling Cascade Analysis
No studies were identified that investigated the effects of this compound on cellular pathways or signaling cascades. Research into its potential interactions with specific molecular targets, modulation of protein activity, or influence on intracellular signaling networks has not been documented in available scientific literature.
Computational Chemistry and in Silico Approaches for N 3 Ethylphenyl 3 Methoxybenzamide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein). scirp.org This method is fundamental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions. For N-(3-ethylphenyl)-3-methoxybenzamide, docking studies can screen for potential protein targets and elucidate its binding mode.
The process involves preparing the 3D structure of this compound and a library of potential protein targets, which could include enzymes like protein kinases or DNA gyrase, known to be modulated by other benzamide (B126) derivatives. scirp.orgmdpi.com Using software such as AutoDock or Glide, the ligand is computationally placed into the binding site of the receptor in various conformations. researchgate.netpharmacophorejournal.com The simulations result in a docking score, typically expressed in kcal/mol, which estimates the binding free energy; a more negative score indicates a stronger, more favorable interaction. mdpi.com Analysis of the top-ranked poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, studies on similar benzamide derivatives have shown that interactions with key amino acid residues like SER 438 and ASP 437 in bacterial DNA gyrase are crucial for binding. mdpi.com
Table 1: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase (e.g., 3AGC) | -8.5 | TYR 210, LEU 260, VAL 195 |
| S. aureus DNA Gyrase (e.g., 4DUH) | -7.9 | SER 438, ASP 437, ILE 80 |
| Cholesteryl Ester Transfer Protein (CETP) | -9.2 | PHE 180, LEU 215, ILE 218 |
| HIV Nucleocapsid p7 (NCp7) | -6.8 | CYS 36, HIS 23, LYS 3 |
Note: This table is for illustrative purposes. The protein targets are based on those known to interact with benzamide derivatives, and the binding affinities are representative values.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.com This technique provides insights into the stability of the binding pose predicted by docking and reveals conformational changes in both the ligand and the protein. rsc.org
The simulation begins with the lowest energy docked complex of this compound and its target protein. This system is placed in a simulated physiological environment, typically a box of water molecules with ions to mimic biological conditions. scirp.org The simulation then calculates the forces between atoms and their subsequent movements over a set period, often up to 100 nanoseconds or more. tandfonline.com Key parameters are analyzed from the resulting trajectory:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests the complex is structurally stable. researchgate.net
Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values highlight flexible regions of the protein, often in loop regions or the N- and C-termini. tandfonline.com
MD simulations on similar benzamide-protein complexes have been used to confirm the stability of docked poses and to understand the dynamic nature of the interactions that hold the ligand in the binding pocket. tandfonline.comrsc.org
Table 2: Example Molecular Dynamics Simulation Parameters for a Hypothetical this compound-Protein Complex
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Standard duration to observe significant conformational dynamics. |
| Average RMSD | 1.5 Å | Indicates the complex remains stable throughout the simulation. |
| Peak RMSF | 3.0 Å (Loop Region) | Highlights flexibility in a specific loop, potentially involved in ligand entry or conformational changes. |
Note: This table presents typical values from an MD simulation to illustrate the analysis of complex stability.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. scispace.com Unlike molecular mechanics methods used in docking and MD, DFT calculations are based on the electron density of the molecule, providing a more accurate description of its electronic behavior and reactivity. researchgate.neteurjchem.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, are used to optimize its 3D geometry and compute fundamental electronic properties. scispace.com
Frontier Molecular Orbital (FMO) theory is a key application of DFT that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates the molecule is more reactive. DFT calculations on substituted benzohydrazide (B10538) derivatives have shown that this analysis can effectively demonstrate intramolecular charge transfer between donor and acceptor groups. scispace.com
Table 3: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -6.2 | Represents the electron-donating ability. |
| LUMO Energy | -1.5 | Represents the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 | A moderate gap suggests a balance of stability and potential reactivity. |
Note: These are representative energy values for a molecule of this type, calculated via DFT.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. scispace.com It is calculated using DFT and is invaluable for predicting how a molecule will interact with other species. The MEP surface is color-coded to show different potential values:
Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack and are associated with atoms like oxygen.
Blue: Regions of positive electrostatic potential, which are electron-poor. These sites, such as the hydrogen on an amide group, are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide (N-H) proton, identifying them as key sites for intermolecular interactions like hydrogen bonding. scispace.com
Table 4: Predicted Molecular Electrostatic Potential at Key Sites of this compound
| Molecular Region | Atom | Expected MEP Color | Predicted Reactivity |
| Carbonyl Group | Oxygen | Red | Site for hydrogen bond donation; electrophilic attack. |
| Amide Linkage | Hydrogen (on N) | Blue | Site for hydrogen bond acceptance; nucleophilic attack. |
| Ethylphenyl Ring | Aromatic Hydrogens | Green/Slight Blue | Generally non-polar with regions of slight positive potential. |
| Methoxybenzoyl Ring | Aromatic System | Green/Slight Red | Electron-rich due to methoxy (B1213986) group, influencing interactions. |
Note: This table qualitatively describes the expected MEP surface based on the compound's structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized.
To build a QSAR model for analogues of this compound, a dataset of similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.gov For each compound, a set of numerical "descriptors" is calculated, representing its physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), and topological features. Statistical methods, such as Partial Least Squares (PLS), are then used to generate an equation that links these descriptors to the observed activity. nih.gov Studies on benzimidazole-derived carboxamides have successfully used 3D-QSAR models to explore which molecular properties have the greatest influence on activity. nih.gov
Table 5: Example of a Dataset for QSAR Modeling of Benzamide Analogues
| Compound | R1 Group | R2 Group | Log(1/IC₅₀) (Actual) | Log(1/IC₅₀) (Predicted) |
| Analogue 1 | H | Methoxy | 5.4 | 5.5 |
| Analogue 2 | Ethyl | Methoxy | 5.9 | 5.8 |
| Analogue 3 | Chloro | Methoxy | 6.2 | 6.1 |
| Analogue 4 | Ethyl | Nitro | 5.1 | 5.2 |
Note: This is a simplified, illustrative dataset. A real QSAR study would involve dozens of compounds and descriptors.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features that are necessary for a molecule to exert a specific biological activity. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. pharmacophorejournal.com A pharmacophore model can be created in two ways:
Ligand-Based: By superimposing a set of known active molecules and extracting their common features. nih.gov
Structure-Based: By analyzing the key interactions between a ligand and its protein target in a known 3D structure. researchgate.net
Once a robust pharmacophore model is developed for a class of compounds like benzamides, it can be used as a 3D query for virtual screening. nih.gov Large chemical databases, containing millions of compounds, are searched to identify other molecules that fit the pharmacophoric features. nih.gov These "hits" are then subjected to further analysis, such as molecular docking, to prioritize them for synthesis and biological testing. This approach has been successfully used to identify novel inhibitors for various protein targets. researchgate.netresearchgate.net For this compound, its key features—the aromatic rings, the hydrogen bond donor (N-H), the hydrogen bond acceptor (C=O), and the hydrophobic ethyl group—would form the basis of a pharmacophore model.
Table 6: Pharmacophore Features of this compound
| Pharmacophore Feature | Corresponding Molecular Moiety |
| Hydrogen Bond Acceptor (A) | Carbonyl Oxygen (C=O) |
| Hydrogen Bond Donor (D) | Amide Hydrogen (N-H) |
| Aromatic Ring (R) | 3-Ethylphenyl Ring |
| Aromatic Ring (R) | 3-Methoxybenzoyl Ring |
| Hydrophobic Group (H) | Ethyl Group (-CH₂CH₃) |
Note: This table maps the chemical features of the title compound to standard pharmacophore definitions.
Chemoinformatics and Large-Scale Database Mining for Benzamide Analogs
The exploration of this compound and its analogs within the vast chemical space is significantly accelerated by computational chemistry and in silico approaches. Chemoinformatics, in particular, plays a pivotal role in systematically analyzing and predicting the properties of these compounds, while large-scale database mining enables the identification of novel benzamide derivatives with desired characteristics from immense virtual libraries. nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Studies
A cornerstone of chemoinformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. unair.ac.idarchivepp.com For benzamide analogs, QSAR studies are instrumental in predicting their potential efficacy for various therapeutic targets. jppres.comnih.govigi-global.com
For instance, a QSAR study on a series of benzylidene hydrazine (B178648) benzamide derivatives identified key molecular descriptors that correlate with their anticancer activity. unair.ac.idjppres.com Such a model for this compound would involve calculating a range of descriptors and correlating them with its hypothetical activity, thereby guiding the synthesis of more potent analogs. The general form of a QSAR equation can be represented as:
Biological Activity = f(Molecular Descriptors)
Key molecular descriptors often considered in these studies include:
Topological Descriptors: These describe the connectivity of atoms in a molecule.
Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.
Steric Descriptors: These account for the three-dimensional shape and size of the molecule.
Hydrophobic Descriptors: These quantify the lipophilicity of the compound, which is crucial for its pharmacokinetic profile.
A hypothetical QSAR study for this compound and its analogs might reveal that specific substitutions on the phenyl rings significantly influence its activity, providing a rational basis for further drug design.
Pharmacophore Modeling
Pharmacophore modeling is another powerful chemoinformatic tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.govnih.gov For a series of benzamide derivatives, a pharmacophore model can be generated based on their known activities. This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophoric requirements. nih.gov
A pharmacophore model for benzamide analogs might include features such as:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic centers
By understanding the key interaction points, medicinal chemists can design new analogs of this compound with enhanced binding affinity and selectivity.
Virtual Screening and Database Mining
The advent of large-scale chemical databases, containing millions to billions of virtual compounds, has revolutionized drug discovery. nih.govnih.govacs.org Chemoinformatics provides the tools to efficiently mine these databases to identify promising hit compounds. nih.gov Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. frontiersin.orgnih.gov
Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of known active compounds. nih.gov Techniques like similarity searching, where compounds are ranked based on their structural similarity to a known active molecule like this compound, and pharmacophore-based screening are employed. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be used to dock a library of compounds into the binding site and predict their binding affinity. nih.gov This allows for the identification of compounds with a high predicted affinity for the target.
The process of mining large databases for benzamide analogs typically involves a hierarchical screening workflow to manage the vast number of compounds. nih.gov This might start with a rapid filter based on physicochemical properties (e.g., Lipinski's rule of five) to select for drug-like molecules, followed by more computationally intensive methods like pharmacophore screening and molecular docking. nih.gov
In Silico ADMET Prediction
A critical aspect of drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govmdpi.com Chemoinformatics offers a suite of tools to predict these properties in silico, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles. nih.govmdpi.com For this compound and its analogs, predicting properties like oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity can guide the selection of candidates for further development. nih.govmdpi.com
Preclinical in Vivo Pharmacology of N 3 Ethylphenyl 3 Methoxybenzamide and Analogs
Efficacy Studies in Established Animal Models of Disease
The versatility of the benzamide (B126) scaffold has led to its investigation in a wide range of therapeutic areas, including neurological disorders, oncology, and infectious diseases.
The benzamide core is a well-established pharmacophore for targeting dopamine (B1211576) receptors, particularly the D3 and D4 subtypes, which are implicated in various neurological and psychiatric conditions. evitachem.comnih.gov Although specific in vivo studies on N-(3-ethylphenyl)-3-methoxybenzamide are not readily found, research on analogous compounds highlights the potential of this class to modulate dopaminergic systems.
One such analog, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, has demonstrated high affinity for both dopamine D3 and D4 receptors. evitachem.com In preclinical models, this compound displayed potent antipsychotic-like activity, effectively inhibiting apomorphine-induced climbing behavior in mice, a model often used to screen for antipsychotic potential. evitachem.com The structural features of these benzamide derivatives, including substituents on the benzamide nucleus and the pyrrolidinyl group, play a crucial role in their affinity and selectivity for different dopamine receptor subtypes. evitachem.com The high expression of D4 receptors in brain regions associated with cognition and emotion, such as the prefrontal cortex, underscores their importance as a therapeutic target for disorders like schizophrenia and ADHD. nih.gov
The neuroprotective potential of benzamide-related structures has also been explored in models of Parkinson's disease. For instance, the benzofuran (B130515) derivative DL-3-n-butylphthalide (NBP) has shown protective effects in a lipopolysaccharide (LPS)-induced mouse model of Parkinson's disease. nih.gov Treatment with NBP improved behavioral deficits and alleviated dopaminergic neurodegeneration. nih.gov While not a direct benzamide, the exploration of such related small molecules indicates a broader interest in aromatic amides for neurodegenerative conditions.
Table 1: Efficacy of Benzamide Analogs in Neurological Disease Models
| Compound/Analog | Disease Model | Key Findings |
|---|---|---|
| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Apomorphine-induced climbing in mice | Potent antipsychotic-like activity, high affinity for D3 and D4 receptors. evitachem.com |
| DL-3-n-butylphthalide (NBP) | LPS-induced Parkinson's disease in mice | Improved behavioral deficits, relieved dopaminergenic neurodegeneration. nih.gov |
The benzamide scaffold has been extensively investigated for its anticancer properties, with several derivatives showing promising results in preclinical oncology models. These compounds often exert their effects through mechanisms such as the inhibition of poly (ADP-ribose) polymerase (PARP) or histone deacetylases (HDACs).
For example, a series of novel benzamide derivatives bearing phenylacetamidophenyl and benzamidophenyl scaffolds were identified as potent PARP-1 inhibitors. nanobioletters.com One of the lead compounds from this series demonstrated significant anticancer activity against human colorectal cancer cell lines and effectively inhibited colony formation and migration. nanobioletters.com Mechanistic studies revealed that this compound could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. nanobioletters.com
In another study, indole-containing benzamide derivatives were developed as HDAC1 inhibitors. researchgate.net A lead compound from this series, 3j , showed significant antitumor activity in a PC-3 tumor xenograft model in mice. researchgate.net The antitumor effect of benzamide riboside has also been demonstrated in vivo in a murine leukemia model (L1210), where it was shown to inhibit inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in DNA synthesis, and induce apoptosis. nih.gov
Furthermore, N-arylbenzamide derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptors (VEGFR), which are crucial for tumor angiogenesis.
Table 2: Antitumor Efficacy of Benzamide Analogs in Oncology Models
| Compound Class/Analog | Target/Mechanism | Animal Model | Key Findings |
|---|---|---|---|
| Benzamide derivatives with phenylacetamidophenyl scaffolds | PARP-1 inhibition | --- | Potent in vitro anticancer activity, induction of apoptosis and cell cycle arrest. nanobioletters.com |
| Indole-containing benzamide derivatives (e.g., 3j ) | HDAC1 inhibition | PC-3 tumor xenograft in mice | Significant in vivo antitumor activity. researchgate.net |
| Benzamide riboside | IMPDH inhibition, apoptosis induction | L1210 leukemia in mice | Potent cytotoxic activity. nih.gov |
Benzamide derivatives have also emerged as a promising class of antimicrobial agents. Their mechanism of action can vary, from inhibiting essential bacterial enzymes to targeting parasitic DNA.
A notable example is the development of analogs of 3-methoxybenzamide (B147233) as inhibitors of the bacterial cell division protein FtsZ. nih.gov While 3-methoxybenzamide itself is a weak inhibitor, its 2,6-difluoro-3-alkyloxybenzamide derivatives have shown potent antistaphylococcal activity. nih.gov These compounds demonstrate the potential for developing benzamide-based antibacterials with improved pharmaceutical properties for in vivo efficacy. nih.gov
In the realm of antiparasitic agents, N-phenylbenzamide derivatives have been studied for their activity against kinetoplastid parasites, which cause diseases like African trypanosomiasis. nih.govacs.org One N-phenylbenzamide derivative, 1a , was found to be curative by oral administration in an acute mouse model of African trypanosomiasis. nih.govacs.org This compound is believed to act by binding to the minor groove of the parasite's kinetoplast DNA (kDNA), leading to its disruption. nih.govacs.org
Table 3: Antimicrobial Efficacy of Benzamide Analogs in Infectious Disease Models
| Compound Class/Analog | Target/Mechanism | Organism/Disease Model | Key Findings |
|---|---|---|---|
| 2,6-difluoro-3-alkyloxybenzamide derivatives | FtsZ inhibition | Staphylococcus aureus | Potent antistaphylococcal activity. nih.gov |
| N-phenylbenzamide derivative 1a | kDNA minor groove binding | African trypanosomiasis in mice | Curative upon oral administration. nih.govacs.org |
The therapeutic potential of benzamide derivatives extends to other areas as well. For instance, some benzamide derivatives have been investigated as glucokinase activators for the potential treatment of diabetes. frontiersin.org While this research is primarily at the computational and in vitro stage, it points to the broad applicability of this chemical scaffold. frontiersin.org Additionally, certain benzimidazole (B57391) derivatives, which share some structural similarities with benzamides, have shown hypolipidemic activity in Triton WR-1339 induced hyperlipidemic rats, suggesting a potential role in managing cardiovascular diseases. mdpi.com
Pharmacodynamic Biomarker Identification and Evaluation
The identification of pharmacodynamic (PD) biomarkers is crucial for the clinical development of new therapeutic agents, as they can provide early evidence of a drug's biological activity. For benzamide analogs with anticancer activity, PD biomarkers often relate to their mechanism of action. For example, in studies of HDAC inhibitors, the acetylation status of histones in peripheral blood mononuclear cells or tumor tissue can serve as a PD biomarker. Similarly, for PARP inhibitors, the measurement of PAR levels in circulating or tumor cells can indicate target engagement.
In the context of antimicrobial benzamides that inhibit FtsZ, morphological changes in bacteria, such as the formation of filaments due to the inhibition of cell division, could serve as a potential in vitro PD marker. nih.gov For antiparasitic N-phenylbenzamides that target kDNA, a reduction in parasite load in the blood or tissues of infected animals is a direct measure of efficacy and can be considered a key PD endpoint. nih.govacs.org
Application of Advanced Imaging Techniques in Preclinical Settings (e.g., Positron Emission Tomography (PET) Imaging)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. In the context of benzamide derivatives, PET imaging has been instrumental in studying their distribution, target engagement, and pharmacokinetics in the brain.
Several benzamide and related structures have been radiolabeled, typically with carbon-11 (B1219553) or fluorine-18, to create PET tracers for various neurological targets. For instance, fluorinated benzofuran derivatives have been developed as PET tracers for imaging β-amyloid plaques in animal models of Alzheimer's disease. scispace.commdpi.com These tracers have shown high affinity for amyloid aggregates and good brain penetration, enabling the visualization of plaques in vivo. scispace.commdpi.com
More directly related to the dopaminergic activity of many benzamides, PET ligands have been synthesized to target dopamine D3 receptors. nih.gov While some of these initial tracers showed non-specific binding in the brain, they represent important steps in developing tools to study the role of these receptors in disease and to assess the target engagement of new therapeutic candidates. nih.gov The development of selective PET tracers for the D4 receptor remains an area of active research, which would be highly valuable for compounds like this compound and its analogs.
Future Directions and Research Opportunities for N 3 Ethylphenyl 3 Methoxybenzamide
Exploration of Novel Biological Targets and Therapeutic Areas for Benzamide (B126) Scaffolds
The benzamide core is a privileged structure in medicinal chemistry, found in drugs with a wide array of therapeutic uses, including antipsychotic, antiemetic, and prokinetic agents. researchgate.netwalshmedicalmedia.comdrugbank.com Future research can build on this established foundation to explore new biological targets and disease areas for derivatives of N-(3-ethylphenyl)-3-methoxybenzamide.
Substituted benzamides have demonstrated potential in several emerging therapeutic areas:
Neurodegenerative Diseases: Beyond their traditional use in psychiatry, benzamide scaffolds are being intensively investigated for diseases like Alzheimer's. researchgate.net Research has shown that certain benzamide derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's disease. mdpi.com For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has shown potent inhibitory activity against both enzymes. mdpi.com This suggests that the this compound scaffold could be modified to target similar enzymatic pathways.
Oncology: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair and a validated target in cancer therapy. nih.gov Novel benzamide derivatives have been designed as potent PARP-1 inhibitors, with compounds like 13f showing significant anticancer activity against human colorectal cancer cells. nih.gov This opens the possibility of adapting the this compound structure to target PARP-1 or other cancer-related proteins.
Metabolic Disorders: Glucokinase (GK) activators are a promising therapeutic approach for type 2 diabetes. nih.gov Computational and synthetic studies have identified various benzamide derivatives as effective GK activators, demonstrating their potential in regulating glucose homeostasis. nih.gov The this compound moiety could be explored for similar activity.
Infectious Diseases: The prokaryotic cell division protein FtsZ, which is essential for bacterial cytokinesis, has been identified as a target for novel antibiotics. Benzamides are among the most studied classes of FtsZ inhibitors due to their potent anti-staphylococcal activity and chemical accessibility. nih.gov
The diverse biological activities of benzamide analogues indicate that a systematic screening of this compound and its derivatives against a wide panel of biological targets could uncover novel therapeutic applications. walshmedicalmedia.com
Design and Development of Multi-Targeted Ligands Incorporating the this compound Moiety
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. This complexity has driven the shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.govfrontiersin.org The benzamide scaffold is an ideal starting point for designing such MTDLs due to its synthetic tractability and proven ability to interact with various biological targets. mdpi.com
The this compound structure can serve as a core moiety to be combined with other pharmacophores to create hybrid molecules with a desired polypharmacological profile. This strategy involves merging structural features from different known ligands to produce a single molecule capable of interacting with multiple targets. nih.gov
Table 1: Examples of Multi-Target Benzamide Derivatives and Design Concepts
| Compound/Class | Targets | Therapeutic Area | Design Strategy | Citation |
|---|---|---|---|---|
| Benzamide-hydroxypyridinone (HPO) hybrids | MAO-B, Iron (Chelation) | Alzheimer's Disease | Merging pharmacophores from benzyloxy phenyl analogs and deferiprone (B1670187) (DFP). | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | Alzheimer's Disease | Designed as dual inhibitors based on the benzamide scaffold. | mdpi.com |
| Tacrine-benzamide hybrids | AChE, BChE, MAO A/B | Alzheimer's Disease | Combining the benzylpiperidine moiety (from donepezil) with a propargylamine (B41283) group (from MAO inhibitors). | frontiersin.org |
Future research could focus on incorporating moieties known to interact with targets relevant to a specific disease alongside the this compound core. For example, to address Alzheimer's disease, one could link it to a fragment known to inhibit monoamine oxidase (MAO) or chelate metal ions. nih.govfrontiersin.org Similarly, for cancer therapy, the structure could be functionalized to create Proteolysis-Targeting Chimeras (PROTACs), where the benzamide portion acts as a ligand for an E3 ligase like cereblon, inducing the degradation of a specific cancer-promoting protein. nih.govresearchgate.net
Application of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govmdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify novel drug-target interactions, and generate new molecular structures with desired characteristics. mdpi.commdpi.com
For this compound, AI and ML can be applied in several key areas:
Target Identification and Validation: AI algorithms can screen massive biological and chemical databases to identify potential new targets for the benzamide scaffold, moving beyond traditional hypotheses. mdpi.com
Lead Optimization: Once a lead compound like this compound is identified, ML models can predict how structural modifications will affect its efficacy, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. preprints.org This significantly shortens the design-make-test-analyze (DMTA) cycle by prioritizing the synthesis of compounds with the highest probability of success. preprints.orgoxfordglobal.com
De Novo Drug Design: Generative AI models can design entirely new benzamide derivatives tailored to a specific target or a multi-target profile. oxfordglobal.com These models, often combined with reinforcement learning, can explore the vast chemical space to create novel molecules that are optimized for multiple properties simultaneously, such as binding affinity, synthesizability, and "drug-likeness". preprints.orgnih.gov
Drug Repurposing: AI can identify new therapeutic uses for existing benzamide-containing drugs by analyzing connections between drug structures, target interactions, and disease pathways. mdpi.com
Table 2: Applications of AI/ML in the Drug Discovery Pipeline
| Stage | AI/ML Application | Potential Impact on Benzamide Research | Citation |
|---|---|---|---|
| Target Discovery | Analysis of multi-omics data, literature mining. | Identification of novel biological targets for the this compound scaffold. | mdpi.com |
| Hit Identification | Virtual screening, predictive modeling. | Rapidly screen virtual libraries of benzamide derivatives against targets. | mdpi.com |
| Lead Optimization | QSAR modeling, ADMET prediction, generative models. | Guide the chemical synthesis of derivatives with improved potency, selectivity, and pharmacokinetic profiles. | preprints.orgmdpi.com |
| Drug Repurposing | Network analysis, knowledge-based systems. | Find new indications for this compound or related known drugs. | nih.govmdpi.com |
By employing these computational strategies, researchers can more efficiently explore the chemical space around this compound, unlocking its full therapeutic potential in a more time- and cost-effective manner.
Q & A
Q. What are the optimal synthetic routes for N-(3-ethylphenyl)-3-methoxybenzamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling 3-methoxybenzoic acid with 3-ethylaniline using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of DMAP as a catalyst. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Yield and purity (>95%) can be confirmed by HPLC and NMR spectroscopy .
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy at C3, ethylphenyl at the amide nitrogen).
- FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]+) and fragmentation patterns.
X-ray crystallography (if crystalline) can resolve bond angles and confirm stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to benzamide-binding proteins (e.g., dopamine D4 receptors, PARP enzymes).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to simulate ligand-receptor interactions.
- Key Interactions : Analyze hydrogen bonding (amide NH to receptor backbone), hydrophobic contacts (ethylphenyl group), and π-π stacking (methoxybenzene ring). Validate predictions with mutagenesis or competitive binding assays .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.
- Mechanistic Follow-Up : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies improve the pharmacokinetic profile of this compound in vivo?
Methodological Answer:
- Lipophilicity Optimization : Adjust logP via substituent modification (e.g., replacing ethyl with polar groups) while retaining activity.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Radiolabeling : Synthesize a carbon-11 or fluorine-18 derivative for PET imaging to track tissue distribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
